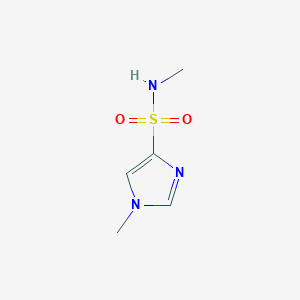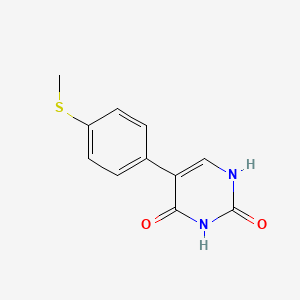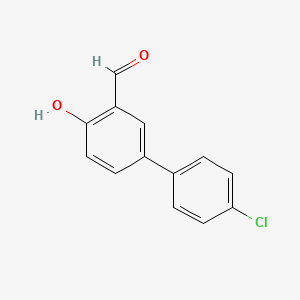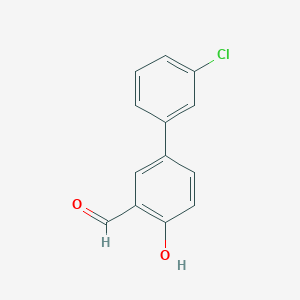
(2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% is a compound used as a reagent in a variety of scientific research applications. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound. It is a colorless solid with a melting point of 180-182°C and is soluble in organic solvents such as ether, chloroform, and acetone. The compound is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. In
Scientific Research Applications
((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies as it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2). It is also used as a reagent in laboratory experiments, such as the synthesis of pyrimidines and other heterocyclic compounds.
Mechanism of Action
((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. The compound binds to the active site of the enzyme, preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2). As a result, the production of prostaglandins is inhibited, which can lead to a decrease in inflammation and pain. The compound has also been found to have anti-tumor properties, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents such as ether, chloroform, and acetone. It is also relatively inexpensive and is readily available from chemical suppliers. However, the compound is toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of ((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%. The compound could be further studied for its potential anti-tumor properties, as well as its potential to inhibit other enzymes involved in inflammation and pain. It could also be used in the synthesis of other heterocyclic compounds, such as pyrrolidines and piperidines. Additionally, it could be used as a reagent in other biochemical and physiological studies, such as those involving the regulation of gene expression.
Synthesis Methods
((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95% can be synthesized via a multi-step process beginning with the reaction of 4-t-butylphenol and dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-t-butyl-2,5-dihydroxypyrimidine (DHP), which is then reacted with dimethyl sulfate in the presence of an acid catalyst to form the final product, ((2,4)-Dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%)-dihydroxy-5-(4-t-butylphenyl)pyrimidine, 95%.
properties
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-15-13(18)16-12(11)17/h4-8H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMDLSARYGCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














